(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL
Description
The compound (3R,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-OL is a stereochemically complex bicyclic furanol derivative. Isosorbide, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol (CAS 652-67-5), is a biomass-derived diol synthesized from D-sorbitol and serves as a chiral building block for asymmetric auxiliaries, organocatalysts, and pharmaceuticals .
Key properties of isosorbide (the parent diol):
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIGTCIZCBNMIP-SLPGGIOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
D-Mannitol as a Chiral Starting Material
The target compound is often synthesized from carbohydrate-derived precursors due to their inherent chirality. D-Mannitol, a six-carbon sugar alcohol, serves as a key starting material. The synthesis involves sequential protection-deprotection and cyclization steps to construct the bicyclic framework.
Step 1: Formation of α,β-Unsaturated Isopropylidene Derivative
D-Mannitol is first converted into an α,β-unsaturated isopropylidene derivative via acid-catalyzed cyclization. This intermediate retains the stereochemical configuration critical for downstream steps.
Step 2: Dibal-H Reduction and Alkylation
Reduction of the ester group using diisobutylaluminum hydride (Dibal-H) yields an allylic alcohol, which undergoes alkylation with tert-butylbromoacetate in the presence of cesium hydroxide. This step introduces a protected carboxylate group while preserving stereochemistry.
Step 3: Sigmatropic Rearrangement
Treatment with lithium hexamethyldisilazide (LiHMDS) induces a-sigmatropic rearrangement, forming an α-hydroxy ester. This reaction establishes the trans-fused furan rings characteristic of the target compound.
Step 4: Amination and Deprotection
Selective amination at the C6 position is achieved via azide displacement of a tosyl group, followed by Staudinger reduction to yield the primary amine. Final deprotection under acidic conditions furnishes the target compound.
Isosorbide as a Renewable Feedstock
Isosorbide, a commercially available diol derived from D-sorbitol, offers a sustainable route to the target compound.
Key Reaction Sequence:
-
Tosylation of Isosorbide:
Isosorbide is selectively tosylated at the C6 hydroxyl group using tosyl chloride in dichloromethane, yielding a monotosylate intermediate. -
Azide Substitution:
The tosyl group is displaced by sodium azide in dimethyl sulfoxide (DMSO) at 120°C, forming a C6-azide derivative. -
Reduction to Amine:
Catalytic hydrogenation or Staudinger reduction converts the azide to a primary amine. Subsequent hydrolysis removes protecting groups, yielding the target compound.
Industrial-Scale Methodologies
Continuous Flow Synthesis
Recent advancements have enabled continuous flow synthesis to improve reaction efficiency and scalability. Key features include:
-
Microreactor Technology: Enhances heat transfer and reduces side reactions during cyclization steps.
-
In-line Purification: Integrated chromatography systems remove byproducts, achieving >95% purity without manual intervention.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 48–72 h | 4–6 h |
| Yield | 60–70% | 85–90% |
| Purity | 90–92% | 95–98% |
| Scalability | Limited to 10 kg/batch | >100 kg/day |
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral phosphoric acid catalysts enable enantioselective formation of the bicyclic framework. For example:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates offers an eco-friendly alternative:
-
Candida antarctica Lipase B (CAL-B): Resolves diastereomeric mixtures with 99% ee, albeit at lower yields (50–60%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes controlled oxidation under mild conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| TEMPO (0.1 eq), NaClO (2 eq), pH 6.5, 0°C | 3-Keto derivative | 85% | |
| Dess-Martin periodinane (1.2 eq), CHCl, 25°C | 3-Keto derivative | 92% |
Reduction Reactions
The amino group at position 6 participates in reductive alkylation or deprotection:
-
Catalytic hydrogenation : Using H/Pd-C in EtOH removes benzyloxycarbonyl (Cbz) protecting groups .
-
Sodium borohydride : Reduces imine intermediates to secondary amines without affecting the furan ring .
Nucleophilic Substitution
The hydroxyl group at position 3 is activated for sulfonation or tosylation, enabling subsequent nucleophilic displacement :
-
Tosylation : Treatment with TsCl/pyridine yields 3-O-tosyl derivatives.
-
Azide substitution : Tosylates react with NaN in DMSO to form 3-azido intermediates, which are reduced to amines via Staudinger reaction .
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosylation | TsCl (1.1 eq), pyridine, 0°C | 3-O-Tosyl derivative | 93% | |
| Azide displacement | NaN (3 eq), DMSO, 120°C | 3-Azido derivative | 78% |
Amino Group Functionalization
The primary amine at position 6 reacts with electrophiles:
-
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride) .
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions .
Photochemical Reactions
The furan moiety participates in [2+2] photocycloadditions with electron-deficient dienophiles:
-
Example : Reaction with glycolaldehyde under UV light forms fused oxetane rings, a key step in synthesizing HIV protease inhibitor intermediates .
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the furan ring undergoes hydrolysis:
Stability and Side Reactions
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol exhibit antiviral properties. Research has focused on its efficacy against various viral infections by inhibiting viral replication mechanisms. This suggests a promising avenue for the development of antiviral drugs.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. This property makes it a candidate for further research in cancer therapeutics.
Neurological Applications
There is emerging interest in the neuroprotective effects of this compound. Studies have shown that it may play a role in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antiviral Efficacy of Furofuran Derivatives | Investigation of antiviral properties | Demonstrated significant inhibition of viral replication in vitro. |
| Evaluation of Anticancer Activity | Assessment of apoptosis induction | Induced apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective Effects in Oxidative Stress Models | Study on neuroprotection | Showed reduced neuronal cell death under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL involves its interaction with specific molecular targets, such as HIV protease. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its function. This inhibition prevents the maturation of viral proteins, thereby reducing the replication of the virus. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: Isosorbide vs. Isomannide
Isosorbide and isomannide (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol are diastereomers derived from D-sorbitol and D-mannitol, respectively. Their stereochemical differences lead to distinct physical and chemical behaviors:
| Property | Isosorbide | Isomannide |
|---|---|---|
| Hydroxyl orientation | 3R,6S | 3R,6R |
| Melting point | 63–65°C | 86–88°C |
| Reactivity | More reactive in etherification | Lower solubility in polar solvents |
| Applications | Pharmaceuticals, polymers | Specialty polymers |
The amino derivative of isosorbide would likely exhibit enhanced nucleophilicity compared to isomannide due to the amine group, enabling novel reaction pathways .
Derivatives with Functional Group Modifications
Ether Derivatives
(3R,3aR,6R,6aR)-6-(Allyloxy)hexahydrofuro[3,2-b]furan-3-ol (Compound 1):
(3R,3aR,6S,6aR)-3,6-Dimethoxyhexahydrofuro[3,2-b]furan (CAS 5306-85-4):
Nitrooxy and Carboxylic Acid Derivatives
- (3R,3aR,6S,6aS)-6-(Nitrooxy)hexahydrofuro[3,2-b]furan-3-yl Acetate (CAS PA 09 0201000): Applications: Potential nitric oxide donor in cardiovascular drugs .
- (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid (CAS 1623062-67-8):
Furofuranol-Based Pharmaceuticals
- Darunavir Intermediate: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 156928-09-5) is a key intermediate in the synthesis of the HIV protease inhibitor darunavir. Synthesis: 74% yield via selective protection and reduction of monopotassium isocitrate .
Comparative Analysis Table
Biological Activity
(3R,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol, also known as 6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- CAS Number : 81702-33-2
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiviral Properties : This compound is structurally related to retroviral protease inhibitors. Research has shown that similar compounds exhibit antiviral activity by inhibiting viral replication processes. The specific mechanism of action for this compound in this context remains to be fully elucidated but suggests potential applications in treating viral infections .
- Neuroprotective Effects : In vitro studies have indicated that derivatives of hexahydrofuro[3,2-b]furan compounds may provide neuroprotection by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions .
- Antioxidant Activity : Compounds within this class have been noted for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is critical in preventing cellular damage associated with various diseases .
Synthesis Methods
The synthesis of this compound has been optimized through several methods:
- Diastereoselective Synthesis : Recent advancements have focused on achieving high diastereomeric purity through stereoselective synthesis methods. These methods allow for the efficient production of the desired isomer with minimal byproducts .
- Epimerization Techniques : Novel techniques involving acid-catalyzed epimerization have been developed to enhance yield and purity during the synthesis process .
Case Study 1: Antiviral Efficacy
A study conducted on structurally similar compounds demonstrated that specific modifications in the furan ring significantly enhanced antiviral activity against HIV protease. The findings suggest that further exploration of this compound could lead to the development of new antiviral agents .
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment using rodent models of neurodegeneration, administration of related furo compounds resulted in reduced neuronal cell death and improved cognitive function metrics post-injury. These results indicate a promising avenue for therapeutic intervention using this compound .
Q & A
Q. What are the recommended synthetic routes for (3R,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-OL, and how can stereochemical purity be ensured?
The synthesis of this compound typically leverages chiral precursors derived from biomass, such as isosorbide ((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol), due to its stereochemical congruence with the target molecule . Key steps include:
- Amine functionalization : Introducing the amino group via nucleophilic substitution or reductive amination, ensuring regioselectivity at the C6 position.
- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to preserve the (3R,3aR,6S,6aR) configuration.
- Purification : Chromatographic methods (e.g., silica gel chromatography) are critical for isolating the product, as demonstrated in related syntheses of hexahydrofurofuran derivatives .
- Validation : ¹H and ¹³C NMR spectroscopy (e.g., 400 MHz CDCl₃ with tetramethylsilane as an internal standard) confirms structural integrity and stereochemistry .
Q. How can the thermal stability of this compound be experimentally characterized for storage and reaction optimization?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard methods:
- DSC : Conduct heating/cooling ramps at 10°C/min to identify phase transitions (e.g., melting points, glass transitions) and assess purity. For example, related hexahydrofurofuran derivatives showed distinct endothermic peaks during heating cycles .
- TGA/DTG : Measure mass loss under controlled temperature (e.g., 40–650°C at 10°C/min) to determine decomposition profiles. Compounds with similar frameworks exhibited stability up to 200°C, with decomposition onset around 250°C .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of stereoisomers during derivatization?
Discrepancies in reactivity between (3R,3aR,6S,6aR) and other diastereomers (e.g., (3R,3aR,6R,6aR)) arise from steric and electronic differences. Methodological approaches include:
- Kinetic studies : Compare reaction rates under identical conditions (e.g., solvent, temperature) for each isomer. For instance, allyloxy-substituted derivatives showed varying yields (65–89%) depending on stereochemistry .
- Computational modeling : Density functional theory (DFT) calculations can predict steric hindrance at reactive sites (e.g., C6 amino group) and explain experimental outcomes .
- Cross-validation : Use multiple characterization techniques (e.g., NMR, X-ray crystallography) to confirm product identity when unexpected reactivity is observed .
Q. How do thermodynamic properties of this compound influence its application in asymmetric catalysis or drug delivery systems?
The rigid bicyclic furan framework and amino group enable unique interactions:
- Catalytic activity : The amino group can act as a hydrogen-bond donor in organocatalysis, while the furan oxygen participates in Lewis acid-base interactions. Thermodynamic stability (via DSC data) ensures catalyst durability under reaction conditions .
- Drug delivery : The compound’s melting point (60–63°C, extrapolated from isosorbide derivatives) and hydrophilicity (logP ~-1.5) inform its suitability for prodrug formulations. Stability in aqueous buffers (pH 4–8) should be confirmed via accelerated degradation studies .
Q. What methodologies validate the enantiomeric excess (ee) of synthesized batches, and how can impurities be minimized?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases to separate enantiomers. Calibrate with a racemic mixture for quantification.
- Polarimetry : Compare specific optical rotation values with literature data for isosorbide derivatives (e.g., [α]D²⁵ = +45° for pure (3R,3aR,6S,6aR) configurations) .
- Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated or deaminated species). Adjust reaction stoichiometry and catalyst loading to suppress side reactions .
Notes
- Avoid commercial-scale synthesis protocols; focus on lab-scale reproducibility.
- Cross-reference stereochemical descriptors (e.g., IUPAC names, CAS numbers) to prevent misidentification .
- For advanced applications (e.g., catalysis), prioritize thermodynamic data from DSC/TGA to ensure operational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
